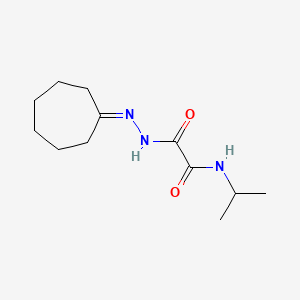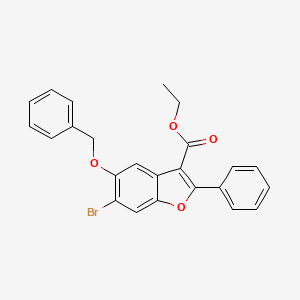![molecular formula C16H14N2S B11108146 2-{[(E)-(4-methylphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11108146.png)
2-{[(E)-(4-methylphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、チオフェン誘導体 のクラスに属します。そのIUPAC名は2-{[(E)-(4-メチルフェニル)メチリデン]アミノ}-5,6-ジヒドロ-4H-シクロペンタ[b]チオフェン-3-カルボニトリル です。構造を詳しく見ていきましょう。
2. 製法
合成経路: この化合物を合成する1つの方法は、多置換2-アミノチオフェンを構築するゲヴァルト反応です。仕組みは以下のとおりです。
環状縮合: ケトン(例:シクロヘキサノン)とマロンジニトリル、および元素硫黄を組み合わせます。
高速振動粉砕(HSVM): EtNHを触媒としてHSVMを用いることで、反応時間を短縮し、収率を向上させることができます。
最適化された条件: 様々な有機および無機塩基(例:Na2CO3、KF、K2CO3)は、ゲヴァルト反応を促進して2-アミノチオフェン-3-カルボニトリルを生成します .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE typically involves a multi-step process:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Formation of the Schiff Base: The (E)-1-(4-methylphenyl)methylidene group is introduced through a condensation reaction with an appropriate aldehyde.
Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
この化合物は、様々な反応を受けることができます。
酸化: 適切な条件下で酸化される可能性があります。
還元: 還元反応は、その官能基を修飾することができます。
置換: 異なる位置に置換基を導入することができます。
一般的な試薬: 硫黄、塩基(例:EtNH)、溶媒などの試薬は重要な役割を果たします。
主な生成物: これらの反応は、置換された2-アミノチオフェン誘導体を生成します。
4. 科学研究への応用
化学: 有機合成におけるビルディングブロックとして使用されます。
生物学: 潜在的な生物活性について調査されています。
医学: 薬理学的用途を持つ可能性があります。
産業: 材料科学や製薬研究で用いられています。
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development:
Biological Probes: Can be used as a probe to study biological systems and interactions.
Industry
Polymer Science: Potential use in the synthesis of polymers with specific properties.
Electronics: Applications in the development of organic electronic devices.
作用機序
正確なメカニズムは、現在も研究中の分野です。特定の分子標的または経路と相互作用し、生物学的プロセスに影響を与える可能性があります。
類似化合物との比較
独自性: その特徴的な特徴を強調します。
類似化合物: 関連する構造を探る(例:メチル 2-アミノ-5,6-ジヒドロ-4H-シクロペンタ[b]チオフェン-3-カルボキシレート 、2-アミノ-5,6-ジヒドロ-4H-シクロペンタ[b]チオフェン-3-カルボキサミド ).
特性
分子式 |
C16H14N2S |
|---|---|
分子量 |
266.4 g/mol |
IUPAC名 |
2-[(E)-(4-methylphenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C16H14N2S/c1-11-5-7-12(8-6-11)10-18-16-14(9-17)13-3-2-4-15(13)19-16/h5-8,10H,2-4H2,1H3/b18-10+ |
InChIキー |
OBDVAFKJTXUBIV-VCHYOVAHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CCC3)C#N |
正規SMILES |
CC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one](/img/structure/B11108077.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-chloro-3,5-dimethyl-6-nitrophenol)](/img/structure/B11108080.png)
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11108089.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B11108093.png)

![(E)-1-[3-(trifluoromethyl)phenyl]-N-[8-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-yl]methanimine](/img/structure/B11108100.png)
![methyl 4-[(E)-{2-[(4-methylpiperidin-1-yl)(oxo)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11108101.png)
![N-[2-(methylsulfanyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B11108132.png)
![N-(4-Chlorophenyl)-N-[2-(2-cyclooctylidenhydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B11108137.png)

![4-bromo-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11108155.png)
![(1S,2S,3aR)-1-(phenylcarbonyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11108158.png)
